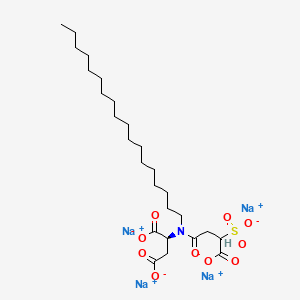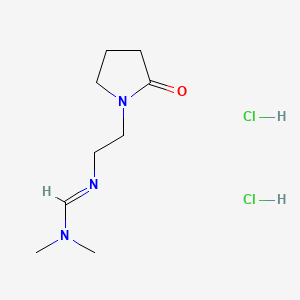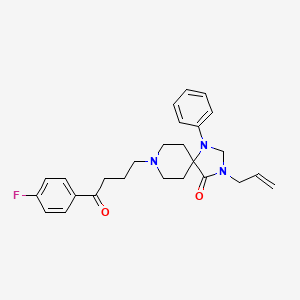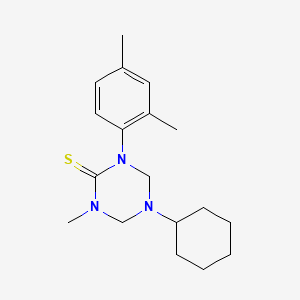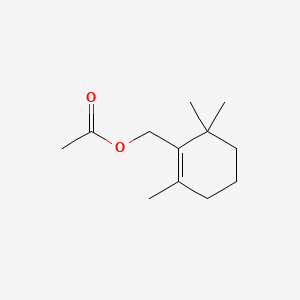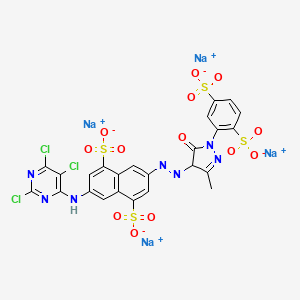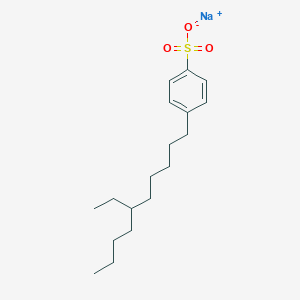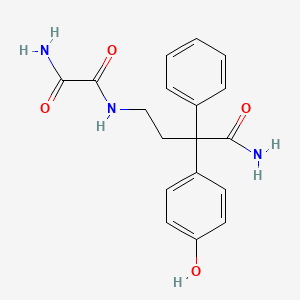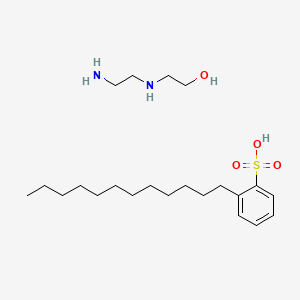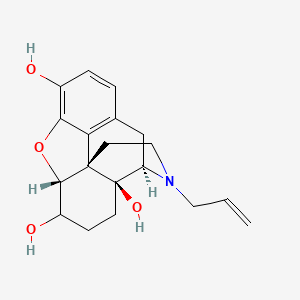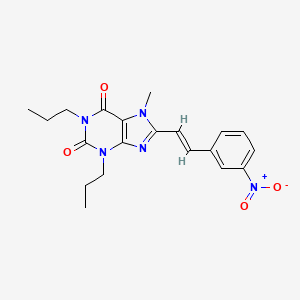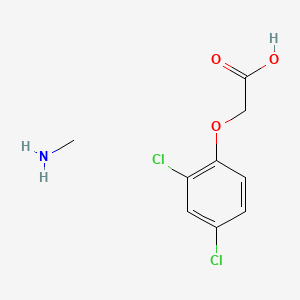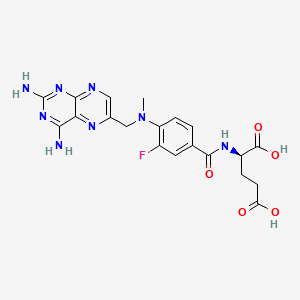
3'-Fluoromethotrexate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Fluoromethotrexate is a fluorine-labeled analogue of methotrexate, a well-known chemotherapy agent and immune-system suppressant. This compound has been synthesized to enhance the properties of methotrexate by incorporating a fluorine atom, which minimally alters the structure and binding in the complex of the antifolate with thymidine synthetase and dihydrofolate reductase .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoromethotrexate involves the introduction of a fluorine atom into the methotrexate molecule. The process typically includes the following steps:
Starting Material: Methotrexate is used as the starting material.
Fluorination: The fluorine atom is introduced at the 3’ position of the methotrexate molecule using a fluorinating agent under controlled conditions.
Purification: The resulting 3’-Fluoromethotrexate is purified using chromatographic techniques to ensure the removal of any unreacted starting material and by-products.
Industrial Production Methods: While specific industrial production methods for 3’-Fluoromethotrexate are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions: 3’-Fluoromethotrexate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, similar to methotrexate.
Common Reagents and Conditions:
Fluorinating Agents:
Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted derivatives of 3’-Fluoromethotrexate .
科学的研究の応用
3’-Fluoromethotrexate has several scientific research applications, including:
作用機序
3’-Fluoromethotrexate exerts its effects by inhibiting enzymes responsible for nucleotide synthesis, similar to methotrexate. The primary molecular targets include:
Dihydrofolate Reductase: Inhibition of this enzyme prevents the reduction of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides.
Thymidylate Synthase: Inhibition of this enzyme disrupts the synthesis of thymidine, an essential component of DNA.
The incorporation of the fluorine atom minimally alters the binding interactions, allowing 3’-Fluoromethotrexate to retain its efficacy while potentially offering improved pharmacokinetic properties .
類似化合物との比較
Methotrexate: The parent compound, widely used in chemotherapy and immune suppression.
Fluorouracil: Another fluorine-containing antimetabolite used in cancer treatment.
Pemetrexed: A folate analog metabolic inhibitor used in chemotherapy.
Uniqueness of 3’-Fluoromethotrexate: 3’-Fluoromethotrexate is unique due to the incorporation of a fluorine atom, which enhances its properties while retaining the efficacy of methotrexate.
特性
CAS番号 |
143955-01-5 |
|---|---|
分子式 |
C20H21FN8O5 |
分子量 |
472.4 g/mol |
IUPAC名 |
(2R)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]-3-fluorobenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H21FN8O5/c1-29(8-10-7-24-17-15(25-10)16(22)27-20(23)28-17)13-4-2-9(6-11(13)21)18(32)26-12(19(33)34)3-5-14(30)31/h2,4,6-7,12H,3,5,8H2,1H3,(H,26,32)(H,30,31)(H,33,34)(H4,22,23,24,27,28)/t12-/m1/s1 |
InChIキー |
OQUKMHFVJGOZDO-GFCCVEGCSA-N |
異性体SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)N[C@H](CCC(=O)O)C(=O)O)F |
正規SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


